2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
説明
This compound belongs to the benzo[d]imidazole class, characterized by a bicyclic structure with a nitrogen-containing heterocycle. The core structure is substituted at the 3-position with a 4-bromophenyl group and at the 4-position with a methyl group, while the 1-position is functionalized with an acetic acid moiety.
特性
IUPAC Name |
2-[3-(4-bromophenyl)-4-methyl-2-oxobenzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-10-3-2-4-13-15(10)19(12-7-5-11(17)6-8-12)16(22)18(13)9-14(20)21/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZHQHRXNGKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2C3=CC=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Acylation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzimidazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the oxo group can produce alcohols.
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(3-(4-bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid showed notable in vitro activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. In vitro tests have shown that it can inhibit the proliferation of cancer cells in several types of cancer, including breast and lung cancer. This activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells . Notably, the compound was evaluated for its effects on tumor growth in animal models, where it exhibited a reduction in tumor size compared to control groups.
Antitubercular Activity
In the realm of tuberculosis treatment, research has highlighted the effectiveness of related benzimidazole derivatives against Mycobacterium tuberculosis. The compound's derivatives were tested for their inhibitory action on essential mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of the bacterium . In vivo studies have confirmed the efficacy of these compounds in reducing bacterial load in infected mice models.
Case Studies and Research Findings
作用機序
The mechanism by which 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on the Benzoimidazole Core
The target compound’s activity and properties are influenced by substituents on both the benzoimidazole core and the pendant phenyl group. Key analogs include:
Key Observations :
- Bromophenyl vs. Methyl: The bromine atom in the target compound increases molecular weight (~80 g/mol difference) and lipophilicity (ClogP ~2.5 vs.
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions in binding pockets compared to fluorine’s electron-withdrawing effects .
- Positional Isomerism : Substitution on the benzoimidazole core (e.g., 6-fluoro in CAS 767305-43-1) vs. the phenyl ring alters electronic distribution and steric accessibility .
Reaction Scheme :
Ethyl ester intermediate → Hydrolysis (NaOH/H2O or TFA/DCM) → Acetic acid derivative
This method ensures high purity (>95%) and scalability, as evidenced by LCMS and NMR validation in related compounds .
生物活性
The compound 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS No. 2803476-99-3) is a benzoimidazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound involves the formation of the benzoimidazole scaffold, which is crucial for its biological activity. The synthetic route typically includes the bromination of phenyl groups, followed by cyclization and acetic acid derivatization. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of benzoimidazole compounds exhibit significant antitumor properties. For instance, in vitro tests have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The apoptosis-inducing potential of these compounds was confirmed through assays measuring caspase activity and morphological changes in treated cells .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |
| 7h | HepG2 | 10.0 | Enhanced caspase-3 activity (1.33x) |
Antimicrobial Activity
In addition to antitumor effects, compounds similar to 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid have demonstrated antimicrobial properties. Studies report moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | MIC (μM) |
|---|---|
| B. subtilis | 4.69 |
| S. aureus | 5.64 |
| E. coli | 8.33 |
| P. aeruginosa | 13.40 |
The proposed mechanism of action for the anticancer effects involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . In the case of antimicrobial action, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or function.
Case Studies
A notable study conducted on a series of benzoimidazole derivatives revealed that modifications in the phenyl ring significantly influenced biological activity. For instance, the introduction of a bromine atom at specific positions enhanced both antitumor and antimicrobial efficacy compared to their non-brominated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
